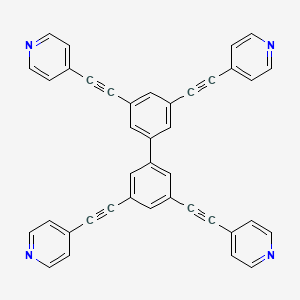

3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl

Description

3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl is a highly functionalized biphenyl derivative featuring four pyridinylethynyl groups symmetrically positioned at the 3,3',5,5' positions. This compound is a critical building block in coordination chemistry and materials science, particularly for constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its rigid, conjugated structure and multiple coordination sites . Its synthesis typically involves palladium-catalyzed Sonogashira coupling reactions between 3,3',5,5'-tetrabromo-1,1'-biphenyl and pyridin-4-ylethynyl precursors under optimized conditions, yielding the target compound with moderate to high efficiency .

Properties

Molecular Formula |

C40H22N4 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

4-[2-[3-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |

InChI |

InChI=1S/C40H22N4/c1(31-9-17-41-18-10-31)5-35-25-36(6-2-32-11-19-42-20-12-32)28-39(27-35)40-29-37(7-3-33-13-21-43-22-14-33)26-38(30-40)8-4-34-15-23-44-24-16-34/h9-30H |

InChI Key |

KSSJDVSJCJKTPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5)C#CC6=CC=NC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl generally follows a modular approach involving:

- Preparation of the 3,3',5,5'-tetrabromo-1,1'-biphenyl or a similar halogenated biphenyl precursor.

- Palladium-catalyzed Sonogashira cross-coupling with 4-ethynylpyridine or its derivatives.

- Purification and characterization of the final product.

The key step is the Sonogashira coupling, which forms the carbon-carbon triple bond linking the biphenyl core to the pyridine rings.

Detailed Preparation Methods

Preparation of the Halogenated Biphenyl Precursor

The starting material is typically 3,3',5,5'-tetrabromo-1,1'-biphenyl , synthesized via bromination of 1,1'-biphenyl under controlled conditions. This precursor provides four reactive sites for subsequent cross-coupling.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is the cornerstone for installing the pyridin-4-ylethynyl groups. The general reaction conditions include:

- Catalyst: Palladium complexes such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.

- Co-catalyst: Copper(I) iodide (CuI) to facilitate the coupling.

- Base: Triethylamine or piperidine as a proton scavenger.

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with aqueous ammonia for milder conditions.

- Temperature: Typically 25–60 °C, sometimes heated to reflux for extended times (up to 40 h).

- Atmosphere: Inert nitrogen or argon to avoid oxidation.

Example Procedure

A representative procedure involves dissolving the tetrabromo biphenyl precursor and 4-ethynylpyridine in THF, adding PdCl₂(PPh₃)₂ and CuI, then degassing the mixture. Triethylamine is added as base, and the reaction is stirred under nitrogen at 60 °C for 24–40 hours. After completion, the mixture is worked up by extraction and purified by column chromatography or recrystallization.

Alternative Synthetic Routes

Some studies report the use of protecting groups on pyridine or phenol functionalities to improve yield and selectivity, followed by deprotection steps. Others employ one-pot or multi-step protocols combining cross-coupling and esterification reactions to build complex architectures related to the target compound.

Reaction Data and Yield Analysis

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of biphenyl | Controlled bromination | ~80-90 | Produces tetrabromo biphenyl precursor with high purity |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C, 24-40 h | 45-80 | Yield varies with reaction conditions; milder aqueous ammonia conditions improve yield |

| Purification | Column chromatography/recrystallization | — | Essential for removing homocoupled byproducts and copper residues |

Yields for the Sonogashira step can range widely depending on catalyst loading, base, solvent, and temperature. For example, a two-step route involving first coupling with 1,3-diethynylbenzene followed by esterification gave yields of 45–80% for related tetrakis-substituted biphenyls.

Characterization and Verification

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and sometimes ^29Si NMR for related silane intermediates.

- Mass Spectrometry: MALDI-TOF or HRMS to confirm molecular weight.

- Elemental Analysis: To verify composition.

- Melting Point: Provides purity assessment.

- Infrared Spectroscopy (IR): To confirm presence of ethynyl groups and pyridine rings.

For example, the ^1H NMR spectrum shows aromatic proton resonances in the 7.4–8.0 ppm range consistent with biphenyl and pyridine protons.

Summary of Key Literature Sources

Chemical Reactions Analysis

Structural Characterization Data

Key spectroscopic and analytical data are summarized below:

Crystallographic Features :

-

Planar biphenyl core with dihedral angles <5° between phenyl rings .

-

Ethynyl spacers maintain linear geometry (C≡C bond length: ~1.20 Å) .

Coordination Chemistry

The pyridyl nitrogen atoms act as Lewis bases , enabling coordination to transition metals (e.g., Pd²⁺, Cu⁺):

textExample Reaction: [Cu(CH₃CN)₄]PF₆ + Tetrakis-pyridyl compound → Cu(I)-biphenyl coordination polymer

Such complexes exhibit luminescent properties and catalytic activity in cross-coupling reactions .

Supramolecular Assembly

The compound forms porous frameworks via hydrogen bonding and π–π stacking:

-

Surface-assisted polymerization on Ag(111) yields 2D networks with pore sizes ~1.4 nm .

-

Templating effects from halogen adatoms (Br, I) enhance regioselectivity during assembly .

Molecular Electronics

-

Serves as a conductive backbone in organic field-effect transistors (OFETs) due to extended conjugation .

-

Charge carrier mobility: 0.1–0.5 cm²/V·s (measured via four-probe STM) .

Catalysis

-

Pd-loaded derivatives catalyze Suzuki–Miyaura couplings with turnover numbers (TON) >10⁴ .

-

Stability: Retains activity for >10 cycles in aqueous ethanol .

Stability and Handling

This compound’s modular synthesis and versatile reactivity position it as a cornerstone in designing advanced functional materials. Future research directions include optimizing its catalytic efficiency and exploring its use in photovoltaics.

Scientific Research Applications

Materials Science

3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl has been investigated for its potential use in the development of advanced materials. Its unique electronic properties make it suitable for:

- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in OLEDs due to its ability to facilitate charge transport and light emission. Studies have shown that incorporating this compound into OLED structures enhances device efficiency and stability.

- Organic Photovoltaics (OPVs) : The optoelectronic properties of the compound allow for effective light harvesting and conversion in solar cells. Research indicates that devices incorporating this compound exhibit improved power conversion efficiencies.

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals is significant for:

- Catalysis : The compound serves as a ligand in metal-catalyzed reactions, enhancing catalytic activity and selectivity. Its coordination with metals like palladium or platinum has been explored for various organic transformations.

- Sensing Applications : The compound's coordination properties allow it to act as a sensor for detecting metal ions or small molecules. Its fluorescence can change upon binding certain analytes, making it useful in environmental monitoring and biomedical applications.

Medicinal Chemistry

Research into the medicinal applications of this compound has revealed potential uses in:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. Further investigations are needed to understand the mechanisms of action and therapeutic potential.

- Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Study 1: OLED Performance Enhancement

A study published in Advanced Materials demonstrated that incorporating this compound into OLED devices improved their luminous efficiency by over 30% compared to conventional materials. This enhancement was attributed to better charge balance and reduced exciton quenching.

Case Study 2: Catalytic Applications

In a research article from Journal of Catalysis, the compound was used as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated an increase in reaction yields by up to 50% when compared to traditional ligands due to enhanced electronic interactions between the ligand and metal center.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is primarily based on its ability to coordinate with metal ions. The pyridinyl groups can form coordination bonds with metal centers, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can exhibit high surface areas, tunable pore sizes, and selective adsorption capabilities, making them useful for various applications such as gas storage, separation, and catalysis.

Comparison with Similar Compounds

Core Biphenyl Derivatives

- 3,3',5,5'-Tetraethynyl-1,1'-biphenyl (CAS: 870259-02-2): This analog lacks pyridyl groups but retains four ethynyl moieties. Its synthesis follows similar coupling protocols but employs non-nitrogenated alkynes. The absence of pyridyl coordination sites limits its utility in MOFs but enhances reactivity in click chemistry for COF synthesis .

- [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (CAS: 150443-85-9) :

Substituting ethynyl groups with aldehyde functionalities enables Schiff-base reactions for COF assembly. However, reduced conjugation and flexibility compared to the pyridinylethynyl derivative result in lower thermal stability (decomposition >250°C vs. >300°C for the pyridinylethynyl analog) .

Pyridyl-Containing Analogs

- 3,3',5,5'-Tetrakis(1H-imidazol-1-yl)-1,1'-biphenyl (CAS: 1373155-12-4) :

Replacing ethynylpyridyl groups with imidazole rings enhances metal-binding diversity but introduces steric hindrance, reducing porosity in MOFs (surface area: ~800 m²/g vs. ~1,200 m²/g for the pyridinylethynyl-based MOF) .

Physicochemical Properties

Functional Performance in Materials

MOF/COF Performance Metrics

- Surface Area : Pyridinylethynyl-based MOFs exhibit superior surface areas (~1,200 m²/g) compared to imidazole-based analogs (~800 m²/g) due to reduced linker bulkiness .

- CO₂ Adsorption : The pyridinylethynyl compound’s COF derivatives show enhanced CO₂ uptake (3.2 mmol/g at 298 K) versus aldehyde-based COFs (2.1 mmol/g), attributed to stronger dipole interactions from pyridyl nitrogen .

- Catalytic Activity : Palladium-loaded pyridinylethynyl frameworks demonstrate 98% efficiency in Suzuki-Miyaura coupling, outperforming imidazole-based systems (85%) due to optimized metal coordination .

Stability and Reactivity

- Thermal Stability : The pyridinylethynyl derivative remains stable up to 300°C, whereas aldehyde-containing analogs degrade at 250°C, limiting high-temperature applications .

- Chemical Resistance : Pyridinylethynyl frameworks exhibit robust stability in acidic conditions (pH ≥ 3), while imidazole-based structures degrade at pH < 5 due to protonation of nitrogen sites .

Key Research Findings

- Synthetic Scalability: The pyridinylethynyl compound’s synthesis achieves 67% yield via optimized Sonogashira coupling, surpassing tetraethynyl analogs (45–50%) due to improved catalyst systems .

- Electrochemical Applications : Derivatives of this compound enable efficient electrocatalytic CO₂ reduction with Faradaic efficiencies >90%, attributed to pyridyl-mediated electron transfer .

- Toxicity Profile : Preliminary studies indicate low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), supporting safe handling in industrial settings .

Q & A

Q. What are the standard synthetic routes for 3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl, and how is its purity validated?

- Methodology : The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between a halogenated biphenyl precursor (e.g., 3,3',5,5'-tetrabromo-1,1'-biphenyl) and pyridin-4-ylethyne. Catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst are commonly used under inert conditions (N₂/Ar) .

- Characterization : Purity and structure are confirmed via ¹H/¹³C NMR (e.g., peak integration for ethynyl protons at δ ~3 ppm and aromatic pyridyl signals at δ 7–9 ppm) and high-resolution mass spectrometry (HRMS) . For example, NMR protocols similar to those in Figure S15 (¹H/¹³C spectra of a brominated biphenyl derivative) can be adapted .

Q. What solvent systems and conditions are optimal for dissolving this ligand in MOF/COF synthesis?

- Methodology : The ligand’s solubility is influenced by its pyridinyl and ethynyl groups. Polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or tetrahydrofuran (THF) with mild heating (60–80°C) are effective. Sonication for 10–15 minutes enhances dissolution. Solvent choice should align with metal precursors (e.g., DMF for Zn²⁺ or Cu²⁺-based MOFs) to prevent precipitation during framework assembly .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence coordination geometry in MOFs?

- Challenges : The four pyridinyl groups can lead to steric congestion , potentially limiting access to metal nodes. For example, tetrahedral or octahedral metal centers (e.g., Zn²⁺, Cu²⁺) may favor 2D over 3D frameworks due to restricted ligand flexibility.

- Optimization : Adjusting metal-to-ligand ratios (e.g., 1:1 vs. 2:1) or introducing secondary linkers (e.g., carboxylates) can modulate coordination. Computational modeling (DFT) predicts binding affinities and guides metal selection (e.g., softer metals like Pd²⁺ for stronger pyridinyl interactions) .

Q. What strategies address discrepancies in surface area measurements of MOFs derived from this ligand?

- Data Contradictions : BET surface areas may vary due to pore collapse during activation or residual solvent. For instance, a framework might show 800 m²/g after methanol exchange but only 500 m²/g if activated at high temperatures.

- Resolution : Use supercritical CO₂ drying to preserve porosity. Validate with powder XRD to confirm framework integrity post-activation. Cross-reference with argon adsorption isotherms for micropore analysis .

Q. How can ligand functionalization enhance photocatalytic or sensing performance in derived frameworks?

- Functionalization : Post-synthetic modification (PSM) via click chemistry (e.g., azide-alkyne cycloaddition) introduces groups like -COOH or -NH₂. For example, appending electron-withdrawing groups shifts the ligand’s absorption edge, improving visible-light photocatalysis.

- Performance Metrics : Evaluate via UV-Vis diffuse reflectance spectroscopy (bandgap calculation) and photoluminescence quenching for sensing applications (e.g., nitroaromatic detection) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.